molecular formula C12H11ClN4S B11470174 5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11470174
M. Wt: 278.76 g/mol
InChI Key: LZDMEIWFZDTURR-UHFFFAOYSA-N
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Description

  • 5-Chloro-11-methyl-8,9,10,11-tetrahydro 1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound with the linear formula C₁₈H₁₄ClN₃OS and a molecular weight of 355.849 g/mol .
  • It belongs to the class of benzothieno-triazolopyrimidines and exhibits intriguing structural features.
  • Preparation Methods

  • Chemical Reactions Analysis

    • 5-Chloro-11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type and desired products. Detailed studies are essential to elucidate specific pathways and intermediates.
  • Scientific Research Applications

    • This compound has garnered interest in diverse fields:
      • Chemistry : As a building block for novel heterocyclic derivatives.
      • Biology : Potential bioactivity, such as enzyme inhibition or receptor modulation.
      • Medicine : Investigation as a drug candidate due to its unique structure.
      • Industry : Possible applications in materials science or catalysis.
  • Mechanism of Action

    • The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
    • Further studies are needed to unravel its mode of action and potential therapeutic relevance.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C12H11ClN4S

    Molecular Weight

    278.76 g/mol

    IUPAC Name

    7-chloro-15-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C12H11ClN4S/c1-6-3-2-4-7-8(6)9-10-14-5-15-17(10)12(13)16-11(9)18-7/h5-6H,2-4H2,1H3

    InChI Key

    LZDMEIWFZDTURR-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCCC2=C1C3=C(S2)N=C(N4C3=NC=N4)Cl

    Origin of Product

    United States

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